N-Methyl-4-oxo-4-phenylbutanamide
Description
N-Methyl-4-oxo-4-phenylbutanamide is a substituted butanamide featuring a methyl group on the nitrogen atom and a 4-oxo-4-phenyl moiety. Its structure comprises a phenyl ring conjugated to a ketone group at the fourth carbon of the butanamide backbone, with a methyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-methyl-4-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C11H13NO2/c1-12-11(14)8-7-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
NLWSHDPTGPTIIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-Methyl-4-oxo-4-phenylbutanamide and its analogs:
Key Observations:
- N-Methoxy-N-methyl-4-oxo-4-phenylbutanamide (): The addition of a methoxy group increases molar mass by 30.03 g/mol compared to the N-methyl variant. This substituent likely enhances polarity and solubility in polar solvents .
- N-Benzyl Derivatives (): The benzyl group introduces steric bulk and aromaticity, which may influence binding affinity in biological systems. For example, N-benzyl-4-oxo-4-phenylbutanamide has a molar mass of 265.31 g/mol, significantly higher than the N-methyl analog .
- Quinoline-Based Analog (): The incorporation of a quinoline ring and phenethylamine substituent (C₂₀H₂₁N₃O₂) demonstrates how extended aromatic systems and amino groups alter molecular weight and reactivity .
Physicochemical and Functional Properties
- Melting Points: The quinoline derivative () exhibits a melting point of 127–128°C, suggesting higher crystallinity due to aromatic stacking .
- Spectroscopic Data: The quinoline analog’s ¹H-NMR (DMSO-d₆) shows aromatic proton signals at δ 6.23–8.08 ppm, while the benzyl derivative’s HRMS (ESI) confirms a molecular ion at m/z 251.1068 .
- Reactivity: Methoxy and benzyl substituents may alter hydrolysis rates compared to the simpler N-methyl group, as electron-donating groups stabilize the amide bond.
Research Implications
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